molecular formula C19H27D3O2 B1164090 4-Androstene-3β,17β-diol-d3

4-Androstene-3β,17β-diol-d3

Cat. No. B1164090
M. Wt: 293.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

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Scientific Research Applications

  • Plant Steroid Metabolism : 4-Androstene-3,17-dione, closely related to 4-Androstene-3β,17β-diol-d3, was studied in pea plants, Pisum sativum, revealing its conversion to testosterone and other metabolites, indicating its role in plant steroid metabolism (Lin, Proebsting, & Heftmann, 1979).

  • Hepatic Steroid Metabolism : Research on the metabolism of androstane diols, including compounds similar to 4-Androstene-3β,17β-diol-d3, in liver enzymes, showed significant differences in the metabolic pathways between male and female rats, highlighting the compound's role in hepatic steroid metabolism (Gustafsson & Stenberg, 1974).

  • Estrogenic Effects in Cancer Cells : 5-Androstene-3β,17β-diol, a compound structurally similar to 4-Androstene-3β,17β-diol-d3, showed estrogenic effects in MCF7 human breast cancer cells, implicating a potential role in estrogen receptor pathways (Adams, Garcia, & Rochefort, 1981).

  • Synthesis and Biological Activity : Synthesis of various steroidal hormones including analogs of 4-Androstene-3β,17β-diol-d3 demonstrated biological activity in animal assays, emphasizing its potential in pharmaceutical applications (Sondheimer & Klibansky, 1959).

  • Human Metabolism Studies : Studies on the metabolism of 4-androstene-3, 17β-diol-3-H3-4-C14 in human subjects elucidated the importance of alternative pathways in the reduction of ring A of testosterone, offering insights into human steroid metabolism (Kundu, Sandberg, & Slaunwhite, 1965).

  • Antiandrogenic Actions : The antiandrogenic properties of compounds structurally related to 4-Androstene-3β,17β-diol-d3, were explored through their effects on androgen-dependent structures, contributing to our understanding of antiandrogenic therapies (Voigt & Hsia, 1973).

  • Developmental Androgen Metabolism : Investigations on the androgen metabolizing activity in human amniotic epithelium throughout gestation shed light on the developmental aspects of steroid metabolism, which may include metabolites like 4-Androstene-3β,17β-diol-d3 (Šulcová, Jirásek, Dvořák, & Stárka, 1980).

  • Cytotoxic Effects on Cancer Cells : Neuro-steroids, including 3β-androstene-17α-diol, which is structurally similar to 4-Androstene-3β,17β-diol-d3, exhibited cytotoxic effects on human malignant glioma and lymphoma cells, suggesting a potential role in cancer therapy (Graf, Jia, & Loria, 2007).

  • Metabolism in Human Glands : The metabolism of 4-Androstene-3,17-dione by human submaxillary gland homogenates was studied, demonstrating its conversion to testosterone and other metabolites, suggesting a role in human glandular function (Coffey & Crutchfield, 1977).

  • Anti-Tumor Effects : The anti-tumor effects of androstene steroids, including compounds structurally similar to 4-Androstene-3β,17β-diol-d3, were found to have a strict structure-activity relationship, providing valuable insights for drug development in cancer treatment (Graf, Jia, Lewbart, & Loria, 2009).

  • Estrogen-like Effects on Rat Uterus : The estrogen-like effect of 5-androstene-3β, 17β-diol on rat uterus indicates potential implications in reproductive biology and hormone therapy (Leroy, Maquaire, Sampérez, & Jouan, 1988).

properties

Product Name

4-Androstene-3β,17β-diol-d3

Molecular Formula

C19H27D3O2

Molecular Weight

293.46

Origin of Product

United States

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